![molecular formula C6H12ClNO4 B13572864 (2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride](/img/structure/B13572864.png)
(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino acid derivative and a hydrochloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride typically involves the esterification of (2R)-2-aminopropanoic acid with (2R)-2-hydroxypropanoic acid, followed by the introduction of a hydrochloride group. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors where precise control of temperature and pH is maintained. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The final product is typically purified through crystallization or chromatography techniques to ensure high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thiol esters.
Aplicaciones Científicas De Investigación
(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding mechanisms.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural configuration. The pathways involved often include the modulation of metabolic processes and signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
(2R)-2-aminopropanoic acid: Shares the amino acid backbone but lacks the ester and hydrochloride groups.
(2R)-2-hydroxypropanoic acid: Contains the hydroxy group but lacks the amino and hydrochloride groups.
(2R)-2-{[(2S)-2-aminopropanoyl]oxy}propanoic acid hydrochloride: A diastereomer with different stereochemistry at one of the chiral centers.
Uniqueness: (2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and ester functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H12ClNO4 |
|---|---|
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
(2R)-2-[(2R)-2-aminopropanoyl]oxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-3(7)6(10)11-4(2)5(8)9;/h3-4H,7H2,1-2H3,(H,8,9);1H/t3-,4-;/m1./s1 |
Clave InChI |
JUHNNOPUNVFWAR-VKKIDBQXSA-N |
SMILES isomérico |
C[C@H](C(=O)O[C@H](C)C(=O)O)N.Cl |
SMILES canónico |
CC(C(=O)OC(C)C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-imidazol-4-amine](/img/structure/B13572784.png)
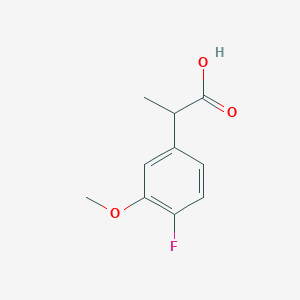
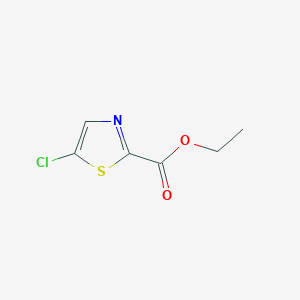
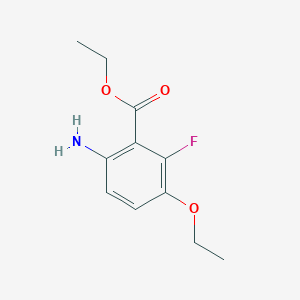

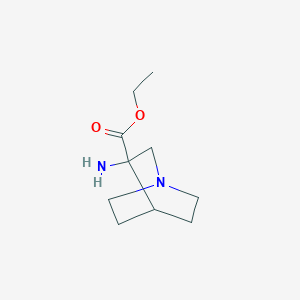
![1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13572828.png)
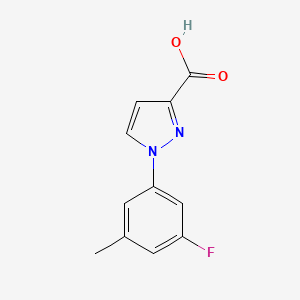
![(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13572841.png)
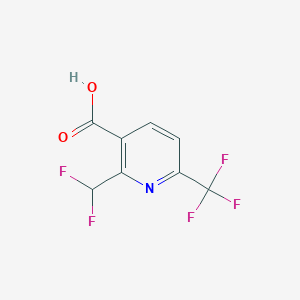
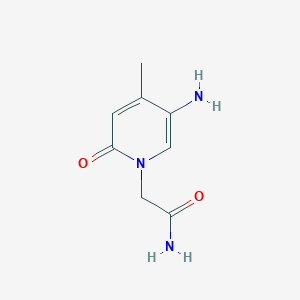
![1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B13572869.png)
![1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)
![[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol](/img/structure/B13572875.png)
